molecular formula C18H13N B2913409 3-phenyl-9H-carbazole CAS No. 103012-26-6

3-phenyl-9H-carbazole

Cat. No.: B2913409
CAS No.: 103012-26-6
M. Wt: 243.309
InChI Key: IAWRFMPNMXEJCK-UHFFFAOYSA-N
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Description

3-Phenyl-9H-carbazole is an aromatic heterocyclic compound that features a carbazole core with a phenyl group attached at the 3-position. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.

Scientific Research Applications

3-phenyl-9H-carbazole has a wide range of applications in scientific research:

Safety and Hazards

3-Phenyl-9H-carbazole may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

3-Phenyl-9H-Carbazole is a nitrogen-containing aromatic heterocyclic compound . It has been found to be effective in the field of optoelectronics, particularly in the production of red phosphorescent organic light-emitting diodes (PhOLEDs) . The compound acts as a donor unit in a donor-acceptor-donor configuration .

Mode of Action

The compound interacts with its targets through a process known as intramolecular charge transfer (ICT) between the carbazole group and the o-carborane . This interaction influences the molecular rigidity, electrochemical, and photophysical properties of the compound .

Biochemical Pathways

The compound is part of the class of compounds known as polycarbazoles, which are nitrogen-containing aromatic heterocyclic conducting polymers . These compounds have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Pharmacokinetics

The compound’s solubility and stability can be inferred from its structural properties and its use in various applications .

Result of Action

The compound exhibits intense yellowish emission in rigid states . This emission is due to the ICT transition involving the o-carborane . The quantum yields and radiative decay constants in the film state are gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

Action Environment

The action of this compound is influenced by the electronic environment of the carborane cage and the donor moiety . The compound’s radiative efficiency can be enhanced by appending the o-carborane cage with electron-rich aromatic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of benzaldehyde and hydroxyquinone.

    Condensation Reaction: Benzaldehyde undergoes a condensation reaction with hydroxyquinone to form an intermediate compound.

    Reduction: The intermediate compound is then reduced to form a nitro compound.

    Hydrolysis: The nitro compound undergoes hydrolysis to yield this compound.

    Purification: The final product is purified to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3-phenyl-9H-carbazole can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties compared to other carbazole derivatives. This makes it particularly valuable in optoelectronic applications and scientific research .

Properties

IUPAC Name

3-phenyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRFMPNMXEJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103012-26-6
Record name 3-Phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-9H-carbazole (0.4 g, 1.6 mmol) in DMF:H2O (15 mL:2 mL) are added tetrakis(triphenylphosphine)-palladium (0.184 g, 0.1 eq), potassium carbonate (0.66 g, 3 eq) and phenyl boronic acid (0.58 g, 3 eq). The resulting mixture is stirred at 80° C. for 4 hr. After cooling to rt, DCM (10 mL) is added and the reaction mixture is quenched with brine. After extraction, drying over MgSO4 and concentration in vacuo, the residue is purified via flash chromatography using PetEther:EtOAc 10:1 as eluting solvent to give the title compound (0.35 g, 1.44 mmol) as a white powder in a 90% yield. M.p.: 221° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90%

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